molecular formula C18H26ClN3O4 B2909438 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride CAS No. 2418717-35-6

3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride

Cat. No.: B2909438
CAS No.: 2418717-35-6
M. Wt: 383.87
InChI Key: HXVWGJWRNFZDTR-UHFFFAOYSA-N
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Description

3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is a complex organic compound that features a unique structure combining a benzodioxine ring, a piperidine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride typically involves multiple stepsThe reaction conditions often include the use of catalysts and solvents such as acetonitrile or dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted amides or other functionalized derivatives.

Scientific Research Applications

3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Compared to these similar compounds, 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride features a unique combination of structural elements that may confer distinct biological activities and chemical properties. Its benzodioxine and piperidine rings, along with the amide group, provide a versatile framework for further functionalization and application in various fields .

Properties

IUPAC Name

3-amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4.ClH/c19-9-8-17(22)20-11-13-5-3-4-10-21(13)18(23)16-12-24-14-6-1-2-7-15(14)25-16;/h1-2,6-7,13,16H,3-5,8-12,19H2,(H,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVWGJWRNFZDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)CCN)C(=O)C2COC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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